molecular formula C21H16F3NO2 B4291936 N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide

N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B4291936
M. Wt: 371.4 g/mol
InChI Key: LOSSMKNXZLPRHN-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C20H16F3NO2 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)phenylamine by reacting 4-hydroxybenzyl alcohol with an appropriate amine under basic conditions.

    Coupling with Trifluoromethylbenzoyl Chloride: The intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzamide: Similar in structure but lacks the benzyloxy group.

    N-(4-benzyloxyphenyl)glycinamide: Contains a glycinamide moiety instead of a benzamide moiety.

    4-(benzyloxy)phenylamine: Lacks the trifluoromethyl group and benzamide moiety.

Uniqueness

N-[4-(benzyloxy)phenyl]-4-(trifluoromethyl)benzamide is unique due to the combination of the benzyloxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO2/c22-21(23,24)17-8-6-16(7-9-17)20(26)25-18-10-12-19(13-11-18)27-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSSMKNXZLPRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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